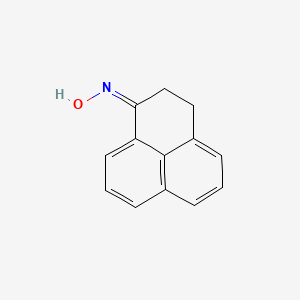
2,3-dihydro-1H-phenalen-1-one oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-dihydro-1H-phenalen-1-one oxime, also known as PHO, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound is a derivative of phenalen-1-one, which is a heterocyclic compound that contains a fused benzene and pyridine ring system. PHO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
The mechanism of action of 2,3-dihydro-1H-phenalen-1-one oxime is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) and the induction of apoptosis in cancer cells. This compound has been shown to induce the production of ROS in cancer cells, which can lead to oxidative stress and cell death. Additionally, this compound has been shown to activate caspase-3, which is a key enzyme involved in the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases. In vivo studies have not yet been conducted to determine the physiological effects of this compound.
実験室実験の利点と制限
One advantage of using 2,3-dihydro-1H-phenalen-1-one oxime in lab experiments is that it is a synthetic compound that can be easily synthesized using various methods. Additionally, this compound has been shown to have potential as an anti-cancer agent and as a fluorescent probe for the detection of metal ions, which makes it a versatile compound for use in various scientific fields. One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
将来の方向性
There are several future directions for research on 2,3-dihydro-1H-phenalen-1-one oxime. One direction is to further investigate its mechanism of action, particularly with regard to its induction of apoptosis in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to determine the physiological effects of this compound in vivo and to explore its potential as an anti-cancer agent in animal models.
合成法
The synthesis of 2,3-dihydro-1H-phenalen-1-one oxime has been achieved using various methods, including the reaction of phenalen-1-one with hydroxylamine hydrochloride in the presence of sodium acetate and acetic acid. This method results in the formation of this compound as a white crystalline solid with a melting point of 214-216 °C. Other methods for synthesizing this compound include the reaction of phenalen-1-one with hydroxylamine-O-sulfonic acid and the reaction of phenalen-1-one with hydroxylamine-O-carboxylic acid.
科学的研究の応用
2,3-dihydro-1H-phenalen-1-one oxime has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In materials science, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions. In analytical chemistry, this compound has been studied for its potential as a reagent for the determination of trace amounts of copper.
特性
IUPAC Name |
(NZ)-N-(2,3-dihydrophenalen-1-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-6,15H,7-8H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYPSBCTFXOQQ-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N/O)/C2=CC=CC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
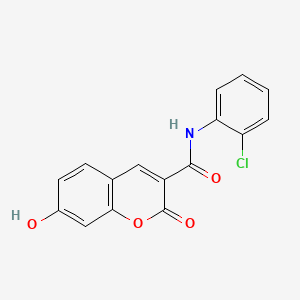
![1,1'-{6-hydroxy-6-methyl-4-[(4-methylphenyl)amino]-2-phenyl-3-cyclohexene-1,3-diyl}diethanone](/img/structure/B5911747.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
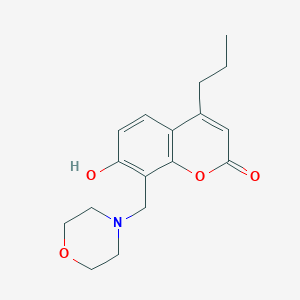
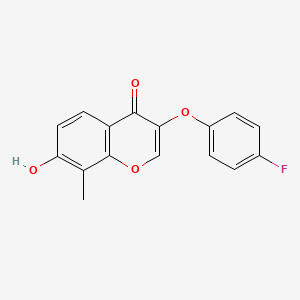
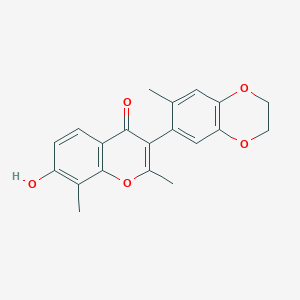
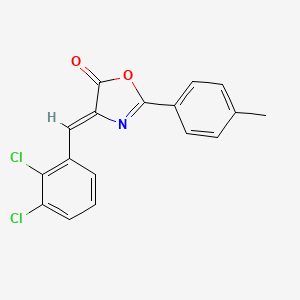
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)
![methyl 3-{[3-(4-isopropylphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5911824.png)
![N'-[phenyl(3-pyridinyl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911829.png)
